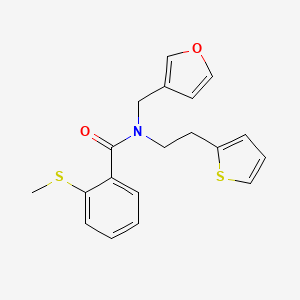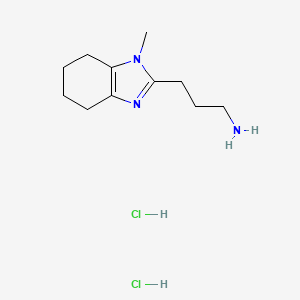![molecular formula C15H18N2O3 B2371096 N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2305395-74-6](/img/structure/B2371096.png)
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide, commonly known as MPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. MPP belongs to the class of compounds known as piperidinyl propenamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines. MPP has also been found to activate certain pathways that promote the survival of cells under stress conditions.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, MPP has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. MPP has also been found to have anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of MPP is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on MPP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPP has been found to have neuroprotective properties, which may make it a promising candidate for further study in this area. Another potential direction for research is the development of MPP analogs with improved properties, such as increased potency or reduced toxicity. Overall, MPP has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then subjected to further purification to obtain pure MPP. This synthesis method has been optimized to produce high yields of MPP with excellent purity.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential use in treating various diseases. One of the most promising applications of MPP is its anti-inflammatory activity. Studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including arthritis, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-7-8-12(13(10-11)20-2)17-9-5-4-6-15(17)19/h3,7-8,10H,1,4-6,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHOKMUHWGBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)N2CCCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)


![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)


![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)



